Dicyclohexylamine
Overview
Description
Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂. It is a colorless liquid, although commercial samples can appear yellow. It has a fishy odor, typical for amines, and is sparingly soluble in water. As an organic base, it is a useful precursor to other chemicals .
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation of Aniline: this compound, as a mixture with cyclohexylamine, is prepared by the catalytic hydrogenation of aniline (phenylamine) using a catalyst of ruthenium and/or palladium.
Reductive Amination of Cyclohexanone: It can also be obtained by the reductive amination of cyclohexanone with ammonia or cyclohexylamine.
Pressure Hydrogenation of Diphenylamine: Another method involves the pressure hydrogenation of diphenylamine using a ruthenium catalyst.
Industrial Production Methods:
Vapor Phase Catalytic Hydrogenation: this compound can be manufactured by the vapor phase catalytic hydrogenation of aniline at elevated temperature and pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is generally stable under normal conditions.
Reduction: It can be reduced to form various products depending on the reaction conditions.
Substitution: As a secondary amine, it can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can decompose this compound.
Reducing Agents: Hydrogenation reactions typically use catalysts such as ruthenium or palladium.
Substitution Reactions: These reactions often involve acids to form salts with this compound.
Major Products:
N-Cyclohexylidenecyclohexanamine: A product of dehydrogenation.
N-Phenylcyclohexylamine: Another product formed during dehydrogenation.
Mechanism of Action
Target of Action
Dicyclohexylamine primarily targets spermidine synthase , a key enzyme involved in the biosynthesis of polyamines . Polyamines are organic compounds that play crucial roles in various cellular processes, including cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of spermidine synthase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of putrescine to spermidine . This inhibition is reversible, meaning that the compound can detach from the enzyme, allowing it to resume its function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyamine biosynthesis pathway . By inhibiting spermidine synthase, this compound disrupts the production of spermidine, a polyamine that is essential for normal cell growth and function . This disruption can lead to an increase in the synthesis of spermine, another polyamine, without significantly impacting the synthesis of 1-aminocyclopropane-1-carboxylate (ACC) .
Pharmacokinetics
This compound is a secondary amine that is slightly soluble in water but readily dissolves in organic solvents . It is generally stable but may decompose in the presence of strong acids or oxidizing agents . The compound’s solubility and stability characteristics can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of spermidine synthase, leading to altered polyamine levels within the cell . On a cellular level, this can affect various processes that rely on polyamines, including cell growth, differentiation, and possibly stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of strong acids or oxidizing agents can lead to the decomposition of the compound . Additionally, the compound’s efficacy as an inhibitor of spermidine synthase may be influenced by the concentration of the substrate (putrescine) and the presence of other molecules that can bind to the enzyme . .
Biochemical Analysis
Biochemical Properties
Dicyclohexylamine exhibits significant antibacterial activity through reversible inhibition of spermidine synthase . It is an inhibitor of aminopropyltransferases, promotes ornithine decarboxylase activity possibly by the inhibition of spermidine biosynthesis .
Cellular Effects
This compound effectively inhibits spermidine synthase in vivo . Inhibition of spermidine synthesis by this compound led to an increase in spermine synthesis, without significant impact on ACC synthesis .
Molecular Mechanism
This compound is classified as a secondary amine due to the presence of an amine functional group attached to two cyclohexyl groups . It can undergo typical amine reactions, including the formation of salts with acids and participation in nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
This compound exhibits remarkable stability compared to fumagillin, with observed half-lives ranging from 368 to 852 days when stored at temperatures between 21°C and 34°C in darkness .
Dosage Effects in Animal Models
Discovery of a drug and/or component, equipment, their toxicological studies, dose, side effects are in vivo studied for future use in humans considering its’ ethical issues .
Metabolic Pathways
This compound is an inhibitor of bacterial and mammalian spermidine synthase . It is an inhibitor of aminopropyltransferases, promotes ornithine decarboxylase activity possibly by the inhibition of spermidine biosynthesis .
Transport and Distribution
The distribution pattern of this compound was most likely affected both by substance properties, i.e. the chemical stability and the tendency of a substance to partition to a certain media .
Scientific Research Applications
Comparison with Similar Compounds
Cyclohexylamine: A primary amine used in pesticides, pharmaceuticals, and chemicals.
Diphenylamine: Used in the manufacture of dyes, rubber chemicals, and as an antioxidant.
Comparison:
Cyclohexylamine vs. Dicyclohexylamine: Cyclohexylamine is a primary amine, whereas this compound is a secondary amine.
Diphenylamine vs. This compound: Diphenylamine is primarily used in the manufacture of dyes and rubber chemicals, whereas this compound has broader applications, including as a catalyst and corrosion inhibitor.
This compound’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPCUCUWBYBCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N, Array | |
Record name | DICYCLOHEXYLAMINE | |
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Related CAS |
3129-91-7 (nitrite), 3882-06-2 (nitrate), 68052-37-9 (phosphate[3:1]) | |
Record name | Dicyclohexylamine | |
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DSSTOX Substance ID |
DTXSID6025018 | |
Record name | Dicyclohexylamine | |
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Molecular Weight |
181.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicyclohexylamine appears as a colorless liquid with a faint fishlike odor. Less dense than water. May be toxic by ingestion. Severely irritates skin, eyes and mucous membranes. Used to make paints, varnishes and detergents., Dry Powder; Liquid, Colorless liquid with a faint fishy odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DICYCLOHEXYLAMINE | |
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Record name | Cyclohexanamine, N-cyclohexyl- | |
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Boiling Point |
492.4 °F at 760 mmHg (NTP, 1992), 255.8 °C @ 760 MM HG, 256 °C | |
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Flash Point |
greater than 210 °F (NTP, 1992), 105 °C, 105 °C o.c. | |
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Solubility |
Slightly soluble (NTP, 1992), SPARINGLY SOL IN WATER; SOL IN USUAL ORGANIC SOLVENTS; MISCIBLE WITH CYCLOHEXYLAMINE, Soluble in ethanol, ether, benzene., Soluble in oxygenated solvents., Solubility in water, g/100ml at 25 °C: 0.08 | |
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Density |
0.913 to 0.919 at 59 °F (NTP, 1992), 0.9104 at 25 °C/25 °C, Relative density (water = 1): 0.9 | |
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Vapor Density |
6.25 at 68 °F mmHg (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.25 (AIR= 1), Relative vapor density (air = 1): 6.25 | |
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Vapor Pressure |
0.03 [mmHg], 3.38X10-2 at 25 °C, Vapor pressure, kPa at 37.7 °C: 1.6 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
101-83-7 | |
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Melting Point |
68 °F (NTP, 1992), -0.1 °C | |
Record name | DICYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3175 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DICYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.